2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nicotinonitrile core substituted with dichlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorophenyl halide and a suitable nucleophile.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a halogenated nicotinonitrile intermediate.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of coupling and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines, reduced nitrile derivatives
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,4-Dichlorophenyl)sulfanyl]-5-phenylpyridine
- **2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzene
- **2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-16-5-4-15(8-17(16)21)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPPPOUAOVYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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